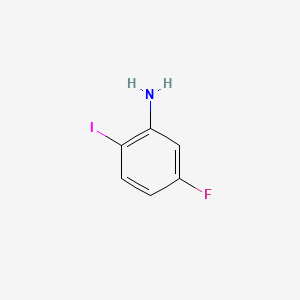

5-Fluoro-2-iodoaniline

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDOOZBROQHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379065 | |

| Record name | 5-Fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255724-71-1 | |

| Record name | 5-Fluoro-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255724-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Iodoaniline

De Novo Synthesis Strategies for 5-Fluoro-2-iodoaniline

De novo synthesis offers a direct route to this compound, often involving the strategic introduction of the fluoro and iodo substituents onto an aniline (B41778) precursor. These methods are advantageous as they can provide high regioselectivity and good yields.

Transition-Metal-Free and Base-Free Decarboxylative Iodination of Anthranilic Acids

A practical and efficient method for the synthesis of 2-iodoanilines, including this compound, involves the decarboxylative iodination of anthranilic acids. This approach is notable for being transition-metal-free and base-free, which enhances its environmental and economic viability.

In a typical procedure, the corresponding anthranilic acid, 2-amino-4-fluorobenzoic acid, is subjected to iodination using iodine (I₂) and potassium iodide (KI) in the presence of an oxidant, such as oxygen, in a suitable solvent like acetonitrile (B52724) (CH₃CN). The reaction proceeds at elevated temperatures, leading to the decarboxylation of the anthranilic acid and the concurrent introduction of an iodine atom at the position of the former carboxyl group. This method has been shown to be scalable and tolerant of various functional groups. cdnsciencepub.comrsc.org

A study demonstrated the synthesis of this compound from 2-amino-6-fluorobenzoic acid using iodine, potassium iodide, and 1,1-diphenylethylene (B42955) in acetonitrile under an oxygen atmosphere at 160°C. This reaction yielded the desired product in 68% yield. rsc.org

Table 1: Synthesis of this compound via Decarboxylative Iodination

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-6-fluorobenzoic acid | I₂, KI, 1,1-Diphenylethylene, O₂ | CH₃CN | 160 | 68 | rsc.org |

Fluorination Reactions for Aniline Derivatives

Another synthetic strategy involves the introduction of a fluorine atom onto a pre-existing aniline derivative. While direct fluorination of anilines can be challenging due to the high reactivity of the amino group, several methods have been developed to achieve this transformation. One common approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding aniline.

Alternatively, modern fluorinating reagents can be employed. For instance, electrophilic fluorinating agents like Selectfluor® (N-fluorobis(phenyl)sulfonimide) can be used to introduce fluorine onto an aromatic ring, although the regioselectivity can be influenced by the existing substituents. The synthesis of p-fluoroanilines has also been achieved by reacting p-halonitrobenzenes with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com

Synthesis of Intermediates for this compound

The synthesis of this compound can also be approached through the preparation of key halogenated aniline precursors, which are then converted to the final product in subsequent steps.

Preparation of Halogenated Aniline Precursors

The preparation of appropriately substituted anilines is a critical step in many synthetic routes. For instance, 2-amino-6-fluorobenzoic acid is a key precursor for the decarboxylative iodination method described earlier. This intermediate can be synthesized by the reduction of 6-fluoro-2-nitrobenzoic acid. One reported method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a molybdenum dioxide catalyst and activated carbon in ethanol (B145695), affording the product in high yield and purity. guidechem.com Another approach is the reaction of 4-fluoroindigo with hydrogen peroxide in an alkaline solution. guidechem.com

Another important precursor is 2-fluoro-4-iodoaniline. This compound can be synthesized through the direct electrophilic iodination of 2-fluoroaniline. The amino group and the fluorine atom direct the incoming iodine electrophile to the para position.

Role of Specific Reagents and Reaction Conditions in Precursor Synthesis

The choice of reagents and reaction conditions plays a crucial role in the successful synthesis of halogenated aniline precursors, influencing both the yield and purity of the products.

In the reduction of 6-fluoro-2-nitrobenzoic acid to 2-amino-6-fluorobenzoic acid, the use of a catalytic system comprising molybdenum dioxide and activated carbon with hydrazine hydrate as the reducing agent allows the reaction to proceed efficiently at room temperature. guidechem.com

For the iodination of anilines, various iodinating systems can be employed. The direct iodination of aniline to p-iodoaniline has been achieved using powdered iodine in the presence of sodium bicarbonate in an aqueous medium. orgsyn.org For the synthesis of 1-fluoro-4-iodobenzene (B1293370) from 4-fluoroaniline (B128567), a diazotization reaction using tert-butyl nitrite (B80452) followed by treatment with sodium iodide has been reported. guidechem.com The use of silver salts, such as silver sulfate, in combination with iodine can also facilitate the regioselective iodination of anilines. nih.gov

Catalytic methods for the synthesis of haloanilines are also prevalent. For example, the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline can be carried out using a Raney Ni catalyst with hydrogen gas. google.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for the synthesis of functionalized anilines from haloarenes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and more efficient catalytic processes.

In the context of halogenation reactions, which are central to the synthesis of this compound, several greener alternatives to traditional methods have been explored. The use of hydrogen peroxide as an oxidant in combination with hydrohalic acids offers a more environmentally benign approach to bromination and iodination, with water being the only byproduct. cdnsciencepub.comresearchgate.net These reactions can often be carried out in greener solvents such as ethanol or water, or even under solvent-free conditions. cdnsciencepub.com

The Sandmeyer reaction, a classical method for converting aryl amines to aryl halides via diazonium salts, can also be adapted to be more environmentally friendly. Studies have shown that these reactions can be performed in the absence of organic solvents, using biodegradable reagents. scirp.orgscirp.org

Furthermore, the development of catalytic methods for halogenation and other synthetic steps reduces the amount of waste generated compared to stoichiometric reactions. The use of continuous flow and microreactor technology for halogenation reactions can also improve safety and efficiency. rsc.org While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the application of these general principles can lead to more sustainable manufacturing processes for this important chemical intermediate.

Eco-Friendly Synthetic Routes

A significant step towards a greener synthesis of this compound has been the development of a transition-metal-free and base-free decarboxylative iodination of 5-fluoroanthranilic acid. This method offers a more sustainable alternative to traditional synthetic pathways. nih.gov

One notable eco-friendly approach involves the decarboxylative iodination of readily available anthranilic acids using inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen sources. nih.gov This reaction proceeds under transition-metal-free and base-free conditions, with oxygen being a necessary component for the transformation. nih.gov A key advantage of this method is its operational simplicity and high functional-group tolerance. nih.gov Control experiments suggest that this transformation likely proceeds through a radical pathway. nih.gov

Another innovative and environmentally conscious method utilizes a water extract of pomegranate ash in conjunction with molecular iodine. This system serves as a sustainable and external oxidant/metal/catalyst-free approach for the oxidative iodination of various (hetero)arenes, including anilines. While not explicitly detailed for this compound in the provided context, the general applicability of this green method to aniline derivatives suggests its potential as a viable and eco-friendly synthetic route.

Sustainable Reagent and Solvent Selection

The principles of green chemistry emphasize the use of non-toxic, renewable, and readily available reagents and solvents. The decarboxylative iodination method aligns with these principles by utilizing inexpensive and relatively benign reagents like KI and I₂. nih.gov

The selection of solvents is another critical aspect of sustainable synthesis. Acetic acid, for instance, is considered a greener solvent option as it is a natural product and consumable in diluted forms. The use of such solvents can significantly reduce the environmental impact of a chemical process.

Furthermore, the development of catalyst- and additive-free synthetic methods represents a significant advancement in sustainable chemistry. For example, the synthesis of certain substituted anilines has been achieved from (E)-2-arylidene-3-cyclohexenones and primary amines without the need for metal catalysts, highlighting a trend towards more inherently sustainable reaction designs.

Considerations for Scalable Synthesis in Academic Research

Bridging the gap between laboratory-scale synthesis and industrial production requires careful consideration of several factors to ensure the process is not only efficient and cost-effective but also safe and environmentally responsible.

Optimization of Reaction Conditions for Industrial Relevance

The transition of a synthetic route from a laboratory setting to an industrial scale necessitates a thorough optimization of reaction conditions. This involves a multidisciplinary approach that combines principles from chemistry, engineering, and data science to enhance efficiency, reduce costs, and minimize environmental impact. nih.gov Subtle modifications in process parameters such as temperature, pressure, reaction time, and catalyst loading can lead to substantial improvements in product yield, quality, and energy efficiency. nih.gov

For the decarboxylative iodination of anthranilic acids, while the method has been shown to be operationally scalable, further optimization for industrial production would be crucial. nih.gov This could involve exploring continuous flow processes, which can offer better control over reaction parameters and improve safety and efficiency. The use of computational modeling and simulation techniques can also aid in the virtual experimentation and streamlining of the optimization process, reducing the need for extensive and resource-intensive trial-and-error experiments. nih.gov

The choice of equipment is also a critical factor. For instance, an initial heterogeneous reaction medium or the formation of a heavy precipitate during a reaction could create difficulties in scaling up the process and may require specialized reactors to ensure efficient mixing and heat transfer. nih.gov

Minimizing By-product Formation

Minimizing by-product formation requires a deep understanding of the reaction mechanism and the influence of various parameters. For instance, in some decarboxylative halogenation reactions, electron-rich substrates have shown a tendency to undergo polyhalogenation. acs.org Careful control of the stoichiometry of the iodinating agent and optimization of the reaction time and temperature are crucial to selectively obtain the desired mono-iodinated product.

The use of in-situ reaction monitoring techniques, such as spectroscopy, can provide real-time data on the progress of the reaction and the formation of any by-products. This information can then be used to make immediate adjustments to the reaction conditions to maintain optimal performance and minimize waste generation. Furthermore, the development of highly selective catalysts or reaction conditions can play a pivotal role in directing the reaction towards the desired product and away from unwanted side reactions.

Chemical Reactivity and Transformation of 5 Fluoro 2 Iodoaniline

Cross-Coupling Reactions Involving 5-Fluoro-2-iodoaniline

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of both an iodine and a fluorine substituent, along with an amino group, on the benzene (B151609) ring of this compound provides multiple sites for reactivity and functionalization. The highly reactive carbon-iodine bond is the primary site for oxidative addition in many transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions, and this compound is a viable substrate for these transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a diverse range of amine nucleophiles. While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the readily available literature, the general principles of this reaction are applicable. The reactivity of aryl iodides is typically high in these couplings.

Key components of a typical Buchwald-Hartwig amination reaction include a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reaction.

| Component | Examples |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BrettPhos, RuPhos, XantPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene (B28343), Dioxane, THF |

This table presents common reagents for Buchwald-Hartwig amination reactions and does not represent a specific reaction with this compound.

The carbon-iodine bond of this compound is an excellent handle for palladium-catalyzed carbon-carbon bond formation through reactions such as the Sonogashira, Suzuki, and Stille couplings.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction is valued for its mild conditions and tolerance of various functional groups. While specific examples with this compound are not readily found, the general reaction conditions are well-established.

Suzuki Coupling: The Suzuki reaction is a versatile method for the synthesis of biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. This reaction is favored for its mild conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. The reactivity of aryl iodides in Suzuki couplings is generally high. tcichemicals.com

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. The reaction is versatile and tolerates a wide array of functional groups.

A general overview of the conditions for these C-C coupling reactions is provided below.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, i-Pr₂NH) | THF, DMF |

| Suzuki | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Carbonate (e.g., K₂CO₃, Cs₂CO₃), Phosphate (e.g., K₃PO₄) | Toluene, Dioxane, DMF, Water |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Often no base required | THF, DMF, Toluene |

This table presents general conditions for the respective coupling reactions and does not represent specific reactions with this compound.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper. The Ullmann reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol. Modern protocols often utilize soluble copper catalysts with ligands such as diamines or amino acids to facilitate the reaction under milder conditions. While specific studies on the copper-catalyzed cross-coupling of this compound are not prevalent, the general reactivity of aryl iodides makes it a suitable substrate for such transformations.

C-H Functionalization Strategies with this compound

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules by avoiding the pre-functionalization of starting materials.

Directed C-H Activation

Directed C-H activation involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, typically in the ortho position. The amino group of this compound, or a derivative thereof, can potentially serve as a directing group. For instance, the amine can be acylated to form an amide, which is a well-established directing group for various transition metals, including palladium and rhodium. nih.gov This strategy would allow for the functionalization of the C-H bond at the C6 position of the this compound scaffold. While specific examples of directed C-H activation on this compound are not widely reported, the principles of this methodology suggest its applicability. The reaction would typically involve a transition metal catalyst and an oxidant, leading to the formation of a new bond at the activated C-H position.

Mechanistic Investigations of C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, enabling the construction of complex molecules from simple precursors. For aniline (B41778) derivatives, this approach is particularly attractive for creating valuable pharmaceutical and material building blocks. Mechanistic studies on anilines have shown that transition-metal-catalyzed C-H functionalization often relies on a directing group to control regioselectivity.

In the case of unprotected anilines, the amino group (–NH₂) itself can serve as a director. Palladium-catalyzed C-H arylation, for instance, has been shown to proceed via an intermediate where the aniline's NH moiety is deprotonated, which in turn drives the regioselectivity toward the ortho position. ub.edu A significant kinetic isotope effect in these reactions indicates that the C-H activation step is often the rate-determining step of the catalytic cycle. ub.edu

For this compound, C-H functionalization presents a significant challenge due to the presence of two highly reactive carbon-halogen bonds. The carbon-iodine (C-I) bond, in particular, is exceptionally labile and prone to oxidative addition with transition metal catalysts, making it the primary site for cross-coupling reactions. Consequently, achieving selective C-H activation without competing reactions at the C-I bond is difficult and not commonly reported.

Theoretically, if conditions could be found to circumvent the reactivity of the C-I bond, the directing effects of the substituents on the ring would govern the regioselectivity of C-H activation. The powerful ortho-directing influence of the amino group would most strongly activate the C-H bond at the C6 position. The fluorine atom would exert a lesser, deactivating inductive effect, while the iodine would also have a minor influence compared to the amino group. Therefore, any potential C-H functionalization would be expected to occur predominantly at the C6 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for modifying aromatic rings, particularly those bearing halogens. In this compound, two distinct halogenated positions offer different pathways for substitution, with reactivity governed by both the inherent nature of the carbon-halogen bond and the electronic influence of the other ring substituents.

The reactivity of aryl halides in SₙAr reactions depends on the reaction mechanism.

Addition-Elimination Mechanism : In the classic two-step addition-elimination pathway, the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. This pathway is favored by strong electron-withdrawing groups ortho or para to the leaving group. The stability of the C-X bond is crucial, and the C-F bond is significantly stronger and more polarized than the C-I bond. This makes the carbon attached to fluorine more electrophilic and susceptible to nucleophilic attack, leading to a general reactivity order of F > Cl > Br > I. youtube.com

Transition-Metal-Catalyzed Reactions : In contrast, for copper-catalyzed (e.g., Ullmann condensation) or palladium-catalyzed (e.g., Buchwald-Hartwig amination) cross-coupling reactions, the mechanism involves oxidative addition of the aryl halide to the metal center. wikipedia.orgwikipedia.org The rate of this step is dependent on the C-X bond dissociation energy. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-F bond. This results in a reactivity order of I > Br > Cl > F. nih.gov

For this compound, the C-I bond is the primary site of reaction in transition-metal-catalyzed nucleophilic substitutions. Studies on the related 2-fluoro-4-iodoaniline in microwave-assisted Ullmann-type reactions with lactams have shown exclusive substitution at the iodine-bearing carbon. mdpi.com This highlights the synthetic utility of the C-I bond for selective functionalization while leaving the C-F bond intact for potential subsequent transformations.

| Reaction Type | Catalyst/Conditions | Reactive Position | Typical Nucleophiles |

|---|---|---|---|

| Ullmann-Type Condensation | Copper Catalyst, High Temperature | C-I | Alcohols, Amines, Thiols |

| Buchwald-Hartwig Amination | Palladium Catalyst, Ligand, Base | C-I | Primary/Secondary Amines, Amides |

| Addition-Elimination (SₙAr) | Strong Base (No Metal Catalyst) | C-F (if ring is highly activated) | Alkoxides, Amines |

The amino (–NH₂) and fluoro (–F) groups have competing electronic effects that influence the ring's susceptibility to nucleophilic attack.

Fluoro Group (–F) : The fluorine atom is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity. It is also a weak electron-donator through resonance (+M effect) owing to its lone pairs. The inductive effect dominates, making fluorine a deactivating group in electrophilic substitution but an activating group for nucleophilic aromatic substitution. ijrar.org It helps to stabilize the negative charge of the Meisenheimer intermediate, particularly when positioned ortho or para to the site of attack. youtube.com

In this compound, the activating effect of the fluorine atom for SₙAr is largely offset by the powerful deactivating effect of the amino group. This electronic profile, combined with the high reactivity of the C-I bond in cross-coupling reactions, means that transition-metal-catalyzed pathways are the most effective and selective methods for achieving nucleophilic substitution on this molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is determined by the electronic properties of the substituents already present on the ring.

In this compound, three substituents—amino (–NH₂), fluoro (–F), and iodo (–I)—collectively determine the position of incoming electrophiles. Their directing effects are summarized as follows:

Amino Group (–NH₂) : This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density into the ring via resonance. cognitoedu.org This significantly stabilizes the carbocation intermediate (arenium ion) formed during the reaction.

The final regioselectivity is a result of the interplay between these effects. The hierarchy of activating strength is generally –NH₂ >> –I > –F. The amino group is the dominant directing group.

The positions ortho and para to the amino group are C6 and C4, respectively.

The C4 position is already occupied by the fluorine atom.

The C6 position is therefore highly activated and a primary target for electrophilic attack.

The C3 position is ortho to the iodine and meta to the fluorine, but it is also para to the strongly deactivating iodine from the perspective of the amino group's direction. More importantly, it is meta to the amino group, making it less favored.

The C5 position is occupied by fluorine.

Considering these factors, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position , which is ortho to the strongly activating amino group and meta to the fluorine atom.

| Substituent | Activating/Deactivating Effect | Directing Effect | Governing Electronic Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | +M (Resonance Donation) |

| -F (Fluoro) | Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M (Resonance Donation) |

| -I (Iodo) | Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M (Resonance Donation) |

Cyclization and Heteroannulation Reactions

The ortho-iodoaniline motif is a valuable precursor for synthesizing a wide variety of nitrogen-containing heterocycles through transition-metal-catalyzed cyclization and heteroannulation reactions. The presence of the amino and iodo groups in a 1,2-relationship allows for the formation of five- or six-membered rings.

Common cyclization strategies involving 2-iodoanilines include:

Larock Indole (B1671886) Synthesis : This palladium-catalyzed reaction involves the heteroannulation of a 2-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govwikipedia.org The reaction generally proceeds with high regioselectivity, with the bulkier alkyne substituent ending up at the C2 position of the indole. thieme-connect.com Using this compound in this synthesis would produce 6-fluoroindoles, a valuable scaffold in medicinal chemistry.

Carbazole Synthesis : A one-pot, two-step procedure can be used to synthesize carbazoles. This involves an initial N-arylation of the 2-iodoaniline with a silylaryl triflate, followed by an intramolecular palladium-catalyzed cyclization to form the carbazole ring system. nih.gov

Benzothiazole Synthesis : 2-Iodoanilines can react with isothiocyanates in the presence of an iron catalyst to generate 2-aminobenzothiazoles through a tandem process. rsc.org This provides a direct route to fluorinated benzothiazole derivatives from this compound.

Quinoline Synthesis : Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones provides an efficient route to 2,4-disubstituted quinolines. nih.gov

These reactions leverage the high reactivity of the C-I bond for catalytic C-N and C-C bond formation, making this compound a key starting material for accessing complex, fluorinated heterocyclic systems.

Synthesis of Heterocyclic Systems utilizing this compound

This compound serves as a versatile precursor for the synthesis of various fluorine-containing heterocyclic compounds. The presence of the amino and iodo groups in an ortho relationship provides a reactive handle for intramolecular cyclization reactions, often catalyzed by transition metals like palladium.

One potential application of this compound is in the synthesis of fluorinated carbazoles . Palladium-catalyzed methods have been successfully employed for the synthesis of N-arylated carbazoles from aniline derivatives. nih.gov In a similar vein, this compound could be utilized in palladium-catalyzed intramolecular C-N bond formation to yield a fluorinated carbazole skeleton. This transformation would typically involve the initial N-arylation of a suitable partner followed by an intramolecular cyclization. The general scheme for such a reaction, based on known palladium-catalyzed carbazole syntheses, is depicted below. nih.gov

Another promising avenue for the utilization of this compound is in the synthesis of fluorinated indoles and their aza-analogs. The iodo group is particularly amenable to Sonogashira cross-coupling reactions with terminal alkynes. The resulting N-(2-alkynyl)aniline derivative can then undergo an intramolecular cyclization to form the indole ring. This Sonogashira coupling followed by cyclization is a well-established method for the synthesis of substituted indoles. researchgate.netresearchgate.net The fluorine substituent at the 5-position would be retained in the final indole product, providing a route to novel fluorinated indole derivatives.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for analogous aniline derivatives.

| Heterocyclic System | Synthetic Strategy | Key Reaction | Potential Catalyst |

| Fluorinated Carbazoles | Intramolecular C-N coupling | Palladium-catalyzed cyclization | Pd(OAc)₂ |

| Fluorinated Indoles | Sonogashira coupling followed by intramolecular cyclization | C-C and C-N bond formation | Palladium complexes |

Intramolecular Reaction Pathways

The ortho-disposed amino and iodo groups in this compound are ideally positioned for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings. These reactions are often facilitated by a transition metal catalyst, most commonly palladium.

A key intramolecular pathway involves the palladium-catalyzed amination of an N-substituted derivative of this compound. For instance, acylation or sulfonylation of the amino group, followed by a palladium-catalyzed intramolecular C-N bond formation, would lead to the formation of fluorinated cyclic amides or sulfonamides, respectively.

Furthermore, if the nitrogen atom is incorporated into a suitable tether containing another nucleophile, a variety of fused heterocyclic systems can be accessed. For example, an N-acyl derivative with a pendant nucleophilic group could undergo an intramolecular cyclization to form more complex polycyclic structures. The regioselectivity of these cyclizations would be influenced by the nature of the tether and the reaction conditions.

Reactions with Carbon Nanotubes

The functionalization of carbon nanotubes (CNTs) is a crucial area of research aimed at modifying their properties for specific applications. The introduction of aryl groups onto the surface of CNTs can enhance their dispersibility and introduce new functionalities. nih.gov

Base-mediated functionalization of single-walled carbon nanotubes with this compound

Impact of steric repulsion on reactivity and selectivity

Furthermore, steric repulsion could play a role in the selectivity of the functionalization. It might favor reaction at less sterically hindered sites on the SWCNT surface. The interplay between the electronic effects of the fluoro and iodo substituents and the steric hindrance from the iodo group would ultimately determine the feasibility and efficiency of the functionalization reaction. The electron-withdrawing properties of the substituents would generally make the amino group a poorer nucleophile, while the steric bulk of the iodine atom would further disfavor the reaction. nih.gov

The following table outlines the expected influence of the substituents on the reactivity of this compound towards SWCNTs.

| Substituent | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| Fluoro (at C5) | Electron-withdrawing | Minimal | Decreases nucleophilicity of the amino group |

| Iodo (at C2) | Electron-withdrawing | Significant | Decreases nucleophilicity and introduces steric hindrance |

Applications of 5 Fluoro 2 Iodoaniline in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

5-Fluoro-2-iodoaniline is a key starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility stems from its capacity to be incorporated into diverse molecular scaffolds that are known to exhibit a wide range of biological activities.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of specific types of cancer. The core of the Sunitinib molecule is a 5-fluoro-2-oxindole moiety. The synthesis of this crucial intermediate typically involves the condensation of 5-fluoro-2-oxindole with N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

While various synthetic routes to 5-fluoro-2-oxindole have been developed, common methods often start from 4-fluoroaniline (B128567). chemicalbook.com One established pathway involves reacting 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate which is then cyclized with concentrated sulfuric acid to yield 5-fluoroisatin (B27256). chemicalbook.com The 5-fluoroisatin is subsequently reduced, for example via a Wolff-Kishner-Huang Minlon reduction, to produce the target 5-fluoro-2-oxindole. chemicalbook.com Another route proceeds through the cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions. google.com

Although this compound is a valuable precursor for other indole-containing compounds through reactions like Sonogashira couplings, its application as a direct starting material for the large-scale synthesis of the specific 5-fluoro-2-oxindole intermediate for Sunitinib is not prominently documented in the scientific literature reviewed. acs.org

Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that has been identified as a therapeutic target for a variety of diseases, including neurodegenerative disorders and type 2 diabetes. researchgate.net The development of potent and selective GSK-3β inhibitors is an active area of research. A diverse range of chemical scaffolds have been investigated for GSK-3β inhibition, including maleimides, pyrimido[4,5-b]indoles, and phenylmethylene hydantoins. researchgate.netresearchgate.net However, a review of the scientific literature did not yield specific examples of GSK-3β inhibitors that are synthesized using this compound as a direct precursor or key intermediate.

Beyond its role in the synthesis of Sunitinib, this compound is a precursor for other compounds with potential antitumor activity. The indole (B1671886) scaffold, which can be synthesized from this aniline (B41778) derivative, is a privileged structure in medicinal chemistry and is found in numerous anticancer agents. acs.org The interaction of this compound in Sonogashira couplings allows for the construction of substituted indoles, which are core components of various biologically active molecules. acs.org

Sunitinib itself is a potent antitumor agent, widely used for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases that are implicated in tumor growth, angiogenesis, and metastatic progression. Another class of antitumor agents, 5-fluorouracil (B62378) (5-FU) derivatives, are widely used antimetabolites in cancer therapy. derpharmachemica.comnih.gov However, the synthesis of these 5-FU derivatives does not typically originate from this compound.

The enzymes Cyclooxygenase (COX) and Lipoxygenase (LOX) are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. excli.de Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research in this area has explored various chemical structures, including N-hydroxyurea derivatives and thiophene-based compounds. nih.govnih.gov A thorough review of the available literature did not provide specific synthetic routes or examples of COX or LOX inhibitors derived from this compound.

This compound is an important precursor for the synthesis of multitargeted receptor tyrosine kinase (RTK) inhibitors, with Sunitinib being the most prominent example. These inhibitors are designed to block the activity of several RTKs simultaneously, thereby disrupting multiple signaling pathways that cancer cells rely on for growth and survival. nih.gov The 2-indolinone (or oxindole) core, central to Sunitinib and other related inhibitors, is a key pharmacophore for this class of drugs. nih.gov

Sunitinib's inhibitory activity spans several key RTKs involved in angiogenesis and tumor cell proliferation. Its primary targets include the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.gov

Table 1: Kinase Targets of Sunitinib

| Kinase Target | Biological Function |

|---|---|

| VEGFR-1, -2, -3 | Regulate angiogenesis (formation of new blood vessels) |

| PDGFR-α, -β | Involved in cell growth, proliferation, and angiogenesis |

| c-KIT | Stem cell factor receptor, implicated in some cancers |

| FLT3 | Fms-like tyrosine kinase 3, often mutated in leukemia |

| RET | Rearranged during transfection, involved in some thyroid cancers |

| CSF-1R | Colony-stimulating factor 1 receptor, involved in macrophage regulation |

This table summarizes the primary kinase targets of Sunitinib, a multitargeted RTK inhibitor whose synthesis relies on intermediates that can be conceptually derived from fluorinated anilines.

Thrombopoietin (TPO) receptor agonists are used to treat thrombocytopenia by stimulating the production of platelets. nih.gov These agents can be large proteins (peptibodies like Romiplostim) or small, orally available non-peptide molecules like Eltrombopag. nih.gov These non-peptide agonists bind to and activate the TPO receptor, mimicking the effect of endogenous thrombopoietin. nih.gov An examination of the scientific literature on the synthesis of current non-peptide TPO receptor ligands did not reveal any that utilize this compound as a starting material or key intermediate.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the development and progression of numerous cancers, making them an attractive target for cancer therapy. Pyrimidine-based scaffolds are a common feature in many Aurora kinase inhibitors.

The synthesis of these inhibitors often involves the construction of a substituted pyrimidine (B1678525) core. A general approach to 2,4-diaminopyrimidine (B92962) derivatives, which are potent Aurora kinase inhibitors, involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine. In such syntheses, a substituted aniline can be introduced at one of the positions on the pyrimidine ring. This compound can serve as the aniline component, with the amino group reacting with the activated chloro-pyrimidine. The fluorine atom can contribute to the inhibitor's binding affinity and pharmacokinetic properties, while the iodine atom can be utilized for further structural modifications through cross-coupling reactions to enhance potency and selectivity. For instance, a Suzuki or Sonogashira coupling at the iodo-position can introduce larger aryl or alkyl groups, which can interact with specific pockets in the kinase's active site.

Another important class of Aurora kinase inhibitors is based on the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The synthesis of these compounds can also utilize halogenated anilines as precursors to introduce the necessary substitutions on the heterocyclic core.

Table 1: Key Synthetic Reactions for Aurora Kinase Inhibitors

| Reaction Type | Reactants | Role of this compound |

| Nucleophilic Aromatic Substitution | Dichloropyrimidine, Substituted Aniline | Serves as the nucleophilic aniline to form a substituted aminopyrimidine intermediate. |

| Suzuki Coupling | Iodo-substituted intermediate, Boronic acid | The iodo group allows for the introduction of various substituents to explore the structure-activity relationship. |

| Sonogashira Coupling | Iodo-substituted intermediate, Terminal alkyne | The iodo group enables the formation of a carbon-carbon triple bond for further functionalization. |

Inhibitors of Cyclin-Dependent Kinase CDK2/cyclin A

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in complex with cyclin A, is essential for the S-phase progression of the cell cycle. The development of CDK2 inhibitors is a promising strategy for cancer treatment.

A significant class of CDK2 inhibitors is based on the 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine scaffold. nih.gov The synthesis of these compounds typically starts from 2,4-dichloro-5-fluoropyrimidine. The chlorine atoms are sequentially substituted by different anilines. This compound can be used as one of the aniline nucleophiles in this synthesis. The fluorine atom at the 5-position of the pyrimidine ring is known to enhance the inhibitory activity. The 5-fluoro-2-iodophenyl group introduced from the aniline would place a fluorine atom in a region of the binding pocket where it can form favorable interactions, and the iodine atom would again serve as a point for further diversification of the molecule.

Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govijpca.orgnih.govtriazolo[1,5-c]pyrimidine scaffolds have been identified as privileged structures for the development of potent CDK2 inhibitors. nih.gov The synthesis of derivatives based on these scaffolds often involves the use of substituted anilines to build the final inhibitor structure.

Table 2: Synthetic Approaches to CDK2/cyclin A Inhibitors

| Scaffold | Key Synthetic Step | Potential Use of this compound |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine | Buchwald-Hartwig amination | As the aniline component to introduce the 5-fluoro-2-iodophenyl moiety. |

| Pyrazolo[3,4-d]pyrimidine | Condensation reactions | As a substituted aniline to functionalize the pyrazole (B372694) or pyrimidine ring. |

Selective Norepinephrine (B1679862) Reuptake Inhibitors

Selective norepinephrine reuptake inhibitors (NRIs) are a class of drugs used in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological conditions. The introduction of fluorine atoms into the structure of these inhibitors can significantly impact their potency and pharmacokinetic profile.

The synthesis of fluorinated norepinephrine analogues often begins with a fluorinated aromatic starting material, such as a fluorinated benzaldehyde. nih.gov this compound can be chemically transformed into the corresponding 5-fluoro-2-iodobenzaldehyde (B1387218) through a Sandmeyer reaction, followed by further synthetic manipulations to construct the final NRI molecule. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the molecule and its interaction with the norepinephrine transporter.

B-cell Lymphoma-extra Large Molecule (Bcl-XL) Inhibitors

B-cell lymphoma-extra large (Bcl-XL) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. Inhibitors of Bcl-XL, such as the BH3 mimetic drug ABT-737, have shown significant promise as anticancer agents. nih.govebi.ac.uk

The structures of many Bcl-XL inhibitors are complex and often contain biaryl or other elaborately substituted aromatic moieties. The synthesis of these molecules frequently relies on cross-coupling reactions to construct the key carbon-carbon bonds. The iodine atom in this compound makes it an ideal substrate for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of the complex scaffolds required for potent Bcl-XL inhibition. The fluoro-substituted phenyl ring can be a key component that fits into the hydrophobic pockets of the Bcl-XL protein, enhancing the binding affinity of the inhibitor.

Inducers of NAD(P)H-quinone oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a phase II detoxification enzyme that plays a protective role against oxidative stress and carcinogenesis. The induction of NQO1 is considered a promising strategy for cancer chemoprevention.

Certain quinazolinone and 3-benzylidene-indolin-2-one derivatives have been identified as potent inducers of NQO1. ijpca.orgnih.gov The synthesis of quinazolinones can be achieved through the condensation of an anthranilic acid derivative with an appropriate reaction partner. This compound can be converted to the corresponding 2-amino-4-fluorobenzoic acid, which can then be used to synthesize the quinazolinone core. Similarly, the synthesis of 3-benzylidene-indolin-2-ones can involve the use of a substituted aniline as a starting material to construct the indolin-2-one ring system. The electronic properties of the fluoro-substituted ring can influence the NQO1-inducing activity of the final compound.

Table 3: Synthetic Pathways to NQO1 Inducers

| Compound Class | Precursor from this compound | Key Reaction |

| Quinazolinones | 2-Amino-4-fluorobenzoic acid | Cyclocondensation |

| 3-Benzylidene-indolin-2-ones | This compound | Ring formation reactions |

Prodrugs and their Synthesis

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The prodrug approach is often used to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug.

This compound can be incorporated into a prodrug design in several ways. For example, it can be used as a promoiety that is attached to an active drug molecule. The aniline group can be acylated or otherwise modified to form a cleavable linkage. Upon enzymatic or chemical cleavage in vivo, the active drug is released. The fluorinated and iodinated phenyl ring can be designed to influence the solubility, stability, and targeting of the prodrug. Mutual prodrugs, where two different drug molecules are linked together, can also be synthesized using this compound as a linker or as one of the active components, particularly if it is part of a pharmacologically active scaffold. nih.govnih.gov

Intermediate in Agrochemical Synthesis

The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy, selectivity, and environmental profile. researchgate.net Fluorinated anilines are important intermediates in the synthesis of a wide range of pesticides, including herbicides, fungicides, and insecticides. google.com

Development of Novel Herbicides, Insecticides, and Fungicides

While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the inclusion of fluorinated anilines is a well-established strategy in the design of modern pesticides. google.com The fluorine atom can significantly alter the electronic properties and lipophilicity of a molecule, which in turn can enhance its biological activity and metabolic stability. The general class of fluorine-containing aniline compounds is recognized for its utility as intermediates for medicines and agrochemicals. google.com

The development of novel pesticides is an ongoing process to address issues of resistance and environmental impact. nih.gov Synthetic organic compounds form the basis of a significant portion of the pesticide market. nih.gov The derivatization of scaffolds like this compound allows for the exploration of new chemical space in the search for more effective and selective herbicides, insecticides, and fungicides.

Building Block for Advanced Materials

The reactivity of this compound makes it a candidate for the synthesis of specialized polymers and materials with unique electronic and optical properties. The ability to undergo polymerization and to be incorporated into larger conjugated systems is a key feature of its utility in materials science.

Polymer and Coating Development

Polyaniline and its derivatives are a class of conducting polymers with a wide range of applications, including anti-corrosion coatings. researchgate.net The introduction of fluorine substituents into the polyaniline backbone can enhance properties such as hydrophobicity and solubility, which are crucial for the performance of protective coatings. researchgate.net While research has been conducted on fluoro-substituted polyanilines, the specific use of the 5-fluoro-2-iodo isomer in commercial coatings is not widely detailed. researchgate.net The synthesis of such polymers can be achieved through methods like Suzuki-Miyaura catalyst transfer polymerization, which allows for the creation of well-defined polymer structures. rsc.orgosti.gov

Table 1: Potential Polymerization Reactions Involving Halogenated Anilines

| Polymerization Technique | Reactive Group | Potential Application |

| Suzuki-Miyaura Coupling | Iodo group | Synthesis of conjugated polymers |

| Sonogashira Coupling | Iodo group | Creation of polymers with rigid backbones |

| Oxidative Polymerization | Amino group | Formation of polyaniline derivatives |

This table illustrates general polymerization methods applicable to halogenated anilines, suggesting potential routes for utilizing this compound.

Electronic Materials

The synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), often relies on building blocks that can form extended π-conjugated systems. nih.gov Cross-coupling reactions like the Sonogashira coupling are instrumental in creating such systems by linking aryl halides with terminal alkynes. libretexts.orgresearchgate.net The electronic properties of the resulting materials can be fine-tuned by the choice of substituents on the aromatic rings. The use of fluorinated building blocks is a common strategy in the design of materials for OLEDs. bris.ac.ukbirmingham.ac.uk The this compound molecule, with its reactive iodine and electron-withdrawing fluorine, represents a potential precursor for the synthesis of novel organic semiconductors.

Optical Materials, including Non-linear Optical (NLO) applications

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optical communications. mq.edu.auresearchgate.net The NLO response of a molecule is influenced by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. mq.edu.au Substituted anilines are a class of compounds that have been investigated for their NLO properties. mq.edu.au Theoretical studies on substituted anilines suggest that modifications to the donor and acceptor strength, as well as the conjugation length, can significantly impact the first-order hyperpolarizability, a measure of the NLO response. mq.edu.au The synthesis of novel NLO materials often involves the creation of complex organic molecules where building blocks like this compound could be incorporated. rsc.org

Role in Biochemical Research and Chemical Biology

In the realm of chemical biology, small molecules are indispensable tools for probing and understanding complex biological processes. The unique properties of this compound make it a potential starting point for the synthesis of such molecular probes.

Probes for Studying Biochemical Pathways

The development of chemical probes to study biochemical pathways is a cornerstone of chemical biology. These probes can be designed to interact with specific proteins or enzymes, allowing researchers to investigate their function. The synthesis of a compound with antimalarial properties, for example, involved the use of a meta-nitro-substituted aniline in a multi-step synthesis to create a molecular framework designed to interact with biological targets. mdpi.com While this example does not use this compound directly, it illustrates the principle of using substituted anilines to build complex, biologically active molecules. The reactive handles on this compound would allow for its incorporation into larger structures and the attachment of reporter groups, such as fluorescent tags or affinity labels, which are essential for their function as biochemical probes.

Enzyme Inhibitors and Modulators

This compound serves as a valuable starting material in the synthesis of a variety of enzyme inhibitors and modulators, primarily through its conversion to the key intermediate, 5-fluoroindolin-2-one (also known as 5-fluoro-2-oxindole). This scaffold is a core component of several classes of enzyme inhibitors, including kinase inhibitors and α-glucosidase inhibitors. The presence of the fluorine atom at the 5-position of the indolinone ring can significantly enhance the therapeutic properties of the final compounds.

Kinase Inhibitors

One of the most prominent applications of 5-fluoroindolin-2-one derived from this compound is in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that promote tumor growth and proliferation.

Sunitinib: A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. 5-Fluoroindolin-2-one is a key building block in the synthesis of this drug. Sunitinib is known to inhibit several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are involved in tumor angiogenesis and proliferation.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 5-fluoroindolin-2-one scaffold has also been utilized in the design and synthesis of selective inhibitors for fibroblast growth factor receptors (FGFRs). In one study, a series of novel 3,5-disubstituted indolin-2-ones were developed as FGFR inhibitors. Molecular modeling studies were employed to optimize the compounds for inhibitory potency. The research identified compounds with significant inhibitory activity against FGFR1, FGFR2, and FGFR3, suggesting that the 5-fluoroindolin-2-one core can be effectively modified to achieve selectivity for different FGFR isoforms. nih.gov

α-Glucosidase Inhibitors

Derivatives of 5-fluoro-2-oxindole have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. nih.gov Inhibition of this enzyme can help manage blood glucose levels, which is particularly relevant for the treatment of type 2 diabetes.

In a study focused on developing novel α-glucosidase inhibitors, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated. nih.gov The research found that several of the synthesized compounds exhibited potent inhibitory activity against α-glucosidase, with some showing significantly higher potency than the established drug, acarbose. nih.gov

The table below summarizes the key findings for the most active compounds from this study:

| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| 3d | α-Glucosidase | 49.89 ± 1.16 | Reversible, Mixed |

| 3f | α-Glucosidase | 35.83 ± 0.98 | Reversible, Mixed |

| 3i | α-Glucosidase | 56.87 ± 0.42 | Reversible, Mixed |

| Acarbose (Reference) | α-Glucosidase | 569.43 ± 43.72 | - |

| Data sourced from a study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors. nih.gov |

Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of α-glucosidase. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, thereby effectively reducing the enzyme's catalytic activity.

Carbonic Anhydrase Inhibitors

The versatile 5-fluoroindolin-2-one scaffold has also been incorporated into the design of carbonic anhydrase inhibitors. A study detailed the synthesis of novel indolin-2-one-based sulfonamides and their evaluation as inhibitors of various human carbonic anhydrase (hCA) isoforms (I, II, IV, and VII). The research found that a compound incorporating a 5-fluoro-2-oxoindolin-3-ylidene moiety exhibited inhibitory activity against these isoforms. unifi.it

Spectroscopic and Computational Studies of 5 Fluoro 2 Iodoaniline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in the study of molecular structures. By examining the interaction of electromagnetic radiation with matter, these methods can reveal a wealth of information about the atomic and molecular composition, bonding, and electronic environment within a substance. For a molecule like 5-Fluoro-2-iodoaniline, with its unique combination of an aromatic ring, an amino group, and two different halogen substituents, a multi-faceted spectroscopic approach is essential for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows distinct signals for the aromatic protons and the amine protons. The aromatic protons appear as a triplet at δ 7.54 ppm, a doublet at δ 6.47 ppm, and a triplet at δ 6.27 ppm. The amine protons (NH₂) are observed as a broad singlet at δ 4.19 ppm. rsc.org The splitting patterns and chemical shifts of the aromatic protons are influenced by the positions of the fluorine and iodine atoms on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, the spectrum shows six distinct signals for the six carbon atoms of the benzene ring. The carbon atom bonded to the fluorine atom exhibits a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts are recorded in CDCl₃ as follows: δ 164.1 (d, J = 243.0 Hz), 148.2 (d, J = 6.0 Hz), 139.8 (d, J = 10.0 Hz), 107.3 (d, J = 22.0 Hz), 101.7 (d, J = 25.0 Hz), and 77.1 (d, J = 3.0 Hz). rsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a singlet at δ -113.4 ppm. rsc.org The chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | 7.54 | t | 7.6 |

| ¹H | 6.47 | d | 10.8 |

| ¹H | 6.27 | t | 8.8 |

| ¹H | 4.19 | s | - |

| ¹³C | 164.1 | d | 243.0 |

| ¹³C | 148.2 | d | 6.0 |

| ¹³C | 139.8 | d | 10.0 |

| ¹³C | 107.3 | d | 22.0 |

| ¹³C | 101.7 | d | 25.0 |

| ¹³C | 77.1 | d | 3.0 |

| ¹⁹F | -113.4 | s | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an aniline (B41778) derivative like this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-H aromatic stretching, and C-C aromatic stretching, as well as vibrations associated with the C-F and C-I bonds. For the related compound, 2-iodoaniline, characteristic peaks are observed for the N-H stretching vibrations.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (237.01 g/mol ). The mass spectrum of the related compound 2-iodoaniline shows a molecular ion peak at m/z 219, with other significant peaks at m/z 92 and 65, corresponding to the loss of iodine and subsequent fragmentation of the aniline ring. nih.govnist.gov A similar fragmentation pattern would be anticipated for this compound.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| 2-Iodoaniline | 219 | 92, 65 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like aniline and its derivatives exhibit characteristic absorption bands in the UV region. Aniline, for example, has absorption maxima around 230 nm and 280 nm in ethanol (B145695). wikipedia.org The presence of substituents on the benzene ring can cause a shift in these absorption bands (bathochromic or hypsochromic shifts). For this compound, the presence of the fluorine and iodine atoms, as well as the amino group, would be expected to influence the positions and intensities of the absorption maxima. Studies on aniline and its derivatives show that N-methylation and the introduction of a halogen atom into the phenyl ring generally produce a bathochromic shift. rsc.org

Photoluminescence (PL) spectroscopy is a non-destructive method of probing the electronic structure of materials. While specific photoluminescence data for this compound is not widely reported, studies on aniline derivatives indicate that the fluorescence properties are highly dependent on the nature and position of substituents on the aromatic ring, as well as the solvent environment. researchgate.net Generally, the non-ionized or neutral forms of aniline derivatives are the most fluorescent species, with fluorescence maxima around 350 nm. nih.gov

Time-Correlated Single-Photon Counting (TCSPC)

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique used for measuring the decay of fluorescence on a picosecond to nanosecond timescale. rit.eduedinst.compicoquant.com The method is based on the repetitive and precisely timed detection of single photons emitted from a sample after excitation by a pulsed light source, typically a laser. rit.eduuniklinikum-jena.de By constructing a histogram of the arrival times of these photons relative to the excitation pulses, the time-dependent intensity profile of the fluorescence decay can be reconstructed with high temporal resolution. uniklinikum-jena.debecker-hickl.com

The core principle of TCSPC involves using the excitation pulse to start a timer and the detection of the first emitted photon to stop it. edinst.com This process is repeated over many cycles, and the collected data builds up a probability distribution of photon arrival times, which corresponds to the fluorescence decay curve. uniklinikum-jena.de This technique is particularly advantageous for studying weakly fluorescent samples due to its single-photon sensitivity and high signal-to-noise ratio. becker-hickl.com

While direct TCSPC studies on this compound were not found in the reviewed literature, this technique holds significant potential for characterizing its photophysical properties and those of its derivatives. For instance, TCSPC could be employed to determine the fluorescence lifetimes of novel compounds derived from this compound, providing insights into the influence of substituents on their excited-state dynamics. Such studies are crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. The typical fluorescence lifetimes of organic fluorophores range from hundreds of picoseconds to tens of nanoseconds, a timescale well-suited for TCSPC analysis. rit.edupicoquant.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and structural properties of molecules. chemrxiv.orgchemrxiv.org DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For aniline and its derivatives, DFT has been employed to understand the effects of substituents on the molecular structure and reactivity. chemrxiv.org

In a study on related molecules, m-fluoroaniline (MFA) and m-iodoaniline (MIA), DFT calculations were performed to determine their electronic and structural characteristics. chemrxiv.orgchemrxiv.org Such studies provide a theoretical framework for understanding the properties of this compound. The presence of both a fluorine and an iodine atom on the aniline ring is expected to significantly alter the charge distribution and, consequently, the chemical behavior of the molecule. chemrxiv.org DFT allows for a detailed analysis of these effects, offering insights that complement experimental findings.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. rowansci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. rowansci.comemerginginvestigators.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing a molecule's kinetic stability and chemical reactivity. chemrxiv.orgemerginginvestigators.org

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more susceptible to electronic transitions. chemrxiv.orgemerginginvestigators.org Computational studies on aniline derivatives have shown that the nature and position of substituents significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. chemrxiv.orgresearchgate.net For instance, electron-withdrawing groups tend to lower the energies of both HOMO and LUMO, while electron-donating groups have the opposite effect. The interplay of the electron-withdrawing inductive effect of fluorine and the more complex electronic effects of iodine in this compound would be expected to result in a unique electronic structure.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related Aniline Derivatives (Calculated via DFT) (Note: Data is for m-fluoroaniline (MFA) and m-iodoaniline (MIA) as representative examples)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| m-fluoroaniline (MFA) | -5.98 | -0.54 | 5.44 |

| m-iodoaniline (MIA) | -5.76 | -0.98 | 4.78 |

This table is generated based on data for related compounds and is for illustrative purposes.

Based on the HOMO and LUMO energies obtained from DFT calculations, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. chemrxiv.org These descriptors provide valuable insights into the chemical behavior and potential reaction sites. Some of the key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO. chemrxiv.org

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO. chemrxiv.org

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of the resistance to charge transfer, calculated as η = (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the ease of charge transfer. chemrxiv.org

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ). chemrxiv.org

These quantum chemical parameters help in predicting the reactivity of molecules like this compound in various chemical reactions. chemrxiv.org

Table 2: Calculated Chemical Reactivity Descriptors for Related Aniline Derivatives (Note: Data is for m-fluoroaniline (MFA) and m-iodoaniline (MIA) as representative examples)

| Parameter | m-fluoroaniline (MFA) | m-iodoaniline (MIA) |

| Ionization Potential (I) (eV) | 5.98 | 5.76 |

| Electron Affinity (A) (eV) | 0.54 | 0.98 |

| Electronegativity (χ) (eV) | 3.26 | 3.37 |

| Chemical Hardness (η) (eV) | 2.72 | 2.39 |

| Chemical Softness (S) (eV-1) | 0.37 | 0.42 |

| Electrophilicity Index (ω) (eV) | 1.95 | 2.37 |

This table is generated based on data for related compounds and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. researchgate.net

Typically, red and yellow colors indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. chemrxiv.orgresearchgate.net Green areas denote regions of neutral potential. researchgate.net For substituted anilines, the MEP map can reveal how the substituents influence the electron density on the aromatic ring and the amino group. In this compound, the electronegative fluorine atom and the iodine atom would create distinct regions of positive and negative potential, guiding the molecule's interactions with other chemical species. For instance, in m-fluoroaniline, the electrophilic region is primarily located on the fluorine atom. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. materialsciencejournal.orgmpg.de It allows for the investigation of intramolecular charge transfer interactions, hybridization, and the delocalization of electron density. materialsciencejournal.org The analysis interprets the electronic wavefunction in terms of a set of occupied Lewis-type orbitals (bonds and lone pairs) and a set of unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). materialsciencejournal.org

The delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor) corresponds to a stabilizing interaction. materialsciencejournal.org The strength of these interactions can be quantified using second-order perturbation theory, which provides the stabilization energy (E(2)). materialsciencejournal.org A large E(2) value indicates a strong interaction and significant electron delocalization. NBO analysis can be used to understand the hyperconjugative and resonance effects within this compound, providing a deeper understanding of its stability and reactivity. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

The conformational landscape of this compound is primarily defined by the rotational barrier around the C-N bond and the inversion barrier of the amino group. The substituents on the benzene ring, namely the fluorine and iodine atoms, play a significant role in determining the molecule's preferred three-dimensional structure and energetic profile. Computational studies on substituted anilines provide a framework for understanding these conformational preferences. colostate.edubenthamdirect.com

A key feature in the conformational analysis of aniline and its derivatives is the degree of pyramidalization at the nitrogen atom and the dihedral angle of the amino group relative to the plane of the benzene ring. The interplay between steric hindrance and electronic effects from the ortho- and meta-substituents dictates the rotational energy barrier. In this compound, the bulky iodine atom at the ortho position is expected to be the dominant factor influencing the molecule's conformation.

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. For this compound, a relaxed PES scan can be performed by systematically varying the dihedral angle of the C2-C1-N-H bond to map out the rotational energy profile around the C-N bond. This analysis helps to identify the minimum energy conformers and the transition states that separate them.

The PES scan for the rotation of the amino group in a substituted aniline typically reveals two minima and two transition states. The minima correspond to the staggered conformations where the N-H bonds are not aligned with the bulky ortho-substituent, while the transition states represent the eclipsed conformations. The energy difference between the minimum and the transition state defines the rotational barrier.

Due to the presence of the large iodine atom at the C2 position, steric repulsion would likely force the amino group to adopt a non-planar conformation in its ground state. The rotation around the C-N bond would involve overcoming the steric clash between the hydrogen atoms of the amino group and the adjacent iodine atom.

Below is a representative data table derived from computational analyses of similar halogenated anilines, illustrating the expected relative energies at different dihedral angles for the C2-C1-N-H torsion in this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.8 | Eclipsed (Transition State) |

| 30 | 3.5 | Skew |

| 60 | 0.5 | Gauche |

| 90 | 0.0 | Staggered (Global Minimum) |

| 120 | 0.6 | Gauche |

| 150 | 3.7 | Skew |

| 180 | 6.0 | Eclipsed (Transition State) |